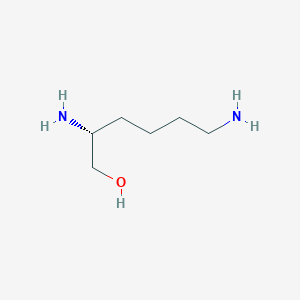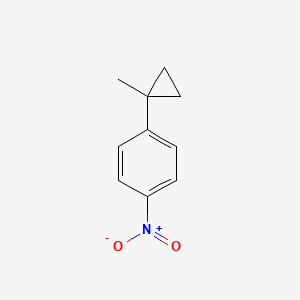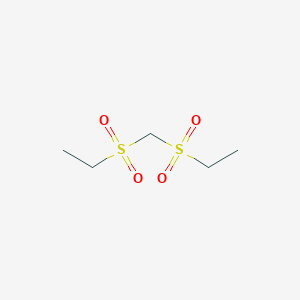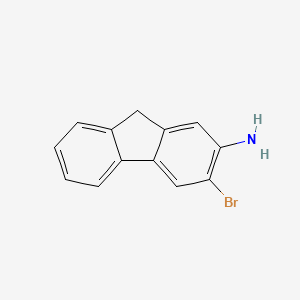![molecular formula C10H13FN2O5 B8809598 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is a synthetic nucleoside analog. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The compound is characterized by the presence of a fluorine atom and a methyl group at the 2’ position of the deoxyribose sugar, which distinguishes it from its natural counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Methylation: Addition of the methyl group at the 2’ position.
Glycosylation: Coupling of the modified sugar with a uracil base.
Industrial Production Methods: Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine.
Aplicaciones Científicas De Investigación
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mecanismo De Acción
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The presence of the fluorine and methyl groups enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of viral replication and cancer cell proliferation.
Comparación Con Compuestos Similares
2’-Deoxy-2’-fluorouridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyluridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methylcytidine: Contains a cytosine base instead of uracil.
Uniqueness: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position, which enhances its biological activity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13FN2O5 |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17) |
Clave InChI |
ARKKGZQTGXJVKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


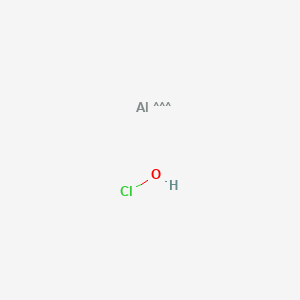
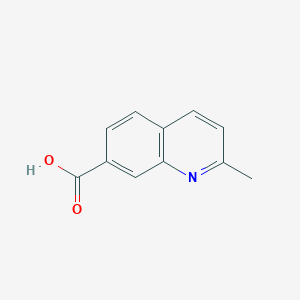
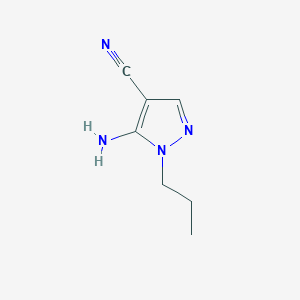
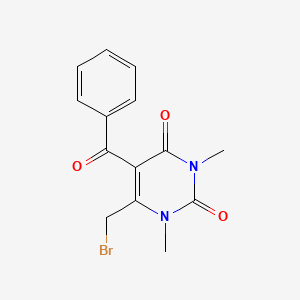
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)
